(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrido[2,3-d]pyrimidin-4(3H)-one group, a thiophene group, and an acryloyl group attached to a piperidine ring. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the pyrido[2,3-d]pyrimidin-4(3H)-one group suggests that it may have aromatic properties, and the acryloyl group could introduce double bond character into the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the acryloyl group could potentially undergo addition reactions at the double bond, and the piperidine ring might be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents, and the aromatic portions of the molecule could contribute to its stability .Scientific Research Applications
Synthetic Pathways and Catalytic Applications
The pyranopyrimidine core, closely related to pyrido[2,3-d]pyrimidin-4(3H)-one, is crucial for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts and metal catalysts, have been extensively utilized for the synthesis of substituted pyranopyrimidine scaffolds, highlighting the compound's importance in facilitating the development of lead molecules through diverse synthetic routes (Parmar, Vala, & Patel, 2023).
Role in Drug Design
Compounds containing thiophene, a structural motif in the discussed compound, are significant in drug design, acting as key structural units in bioactive molecules. Their relevance extends to medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues, with thiophenyl substituents demonstrating impactful bioisosteric replacements that enhance biological activities (Ostrowski, 2022).
Inhibition of Biological Targets
The structure is reminiscent of dipeptidyl peptidase IV inhibitors, which are significant in treating type 2 diabetes mellitus. The compound's structural analogs, especially those incorporating pyrimidine rings, have shown promising inhibitory activities against key biological targets, highlighting the potential of such compounds in therapeutic applications (Mendieta, Tarragó, & Giralt, 2011).
Potential in Developing Anticarcinogenic Agents
Organotin(IV) complexes, including those with acrylate structures, have shown excellent anticarcinogenicity and cytotoxicity against various cancer cell lines. The structural features of these complexes, such as the stability of ligand-Sn bonds and the lipophilicity conferred by the organotin moiety, significantly contribute to their antitumor activity and cytotoxicity, suggesting the potential application of the discussed compound in developing anticancer agents (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-17(6-5-15-3-2-12-26-15)22-10-7-14(8-11-22)23-13-21-18-16(19(23)25)4-1-9-20-18/h1-6,9,12-14H,7-8,10-11H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOPHRDOYPAXEA-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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